4,7-Dibromo-1H-indazole is a brominated derivative of indazole, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This compound features two bromine atoms located at the 4 and 7 positions of the indazole ring, which significantly influences its chemical properties and reactivity.
4,7-Dibromo-1H-indazole can be synthesized from 1H-indazole through various bromination methods. The compound's synthesis is often reported in the context of developing new pharmaceuticals and studying its biological interactions.
4,7-Dibromo-1H-indazole belongs to the class of indazoles, which are characterized by a fused benzene and pyrazole ring structure. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring system.
The synthesis of 4,7-dibromo-1H-indazole typically involves bromination reactions. One effective method includes the use of dibromohydantoin as a bromine source in an ultrasound-assisted reaction, which allows for mild conditions and high yields.
4,7-Dibromo-1H-indazole can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the desired product. For instance, nucleophilic substitution may require heating to facilitate the reaction, while oxidation might proceed at room temperature under acidic conditions.
The mechanism of action for 4,7-dibromo-1H-indazole primarily involves its interaction with biological targets such as enzymes and receptors. The presence of bromine enhances its lipophilicity and binding affinity, making it a potent modulator in various biochemical pathways.
Studies indicate that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in cancer cell proliferation and other diseases.
4,7-Dibromo-1H-indazole has various applications in scientific research:
The indazole nucleus exists in two tautomeric forms: 1H-indazole (thermodynamically stable) and 2H-indazole, with bromination patterns profoundly influencing stability and reactivity [8]. 4,7-Dibromo-1H-indazole (CAS# 1316273-52-5) features bromine atoms at the 4- and 7-positions of the benzene ring, creating a symmetric halogenation pattern that enables regioselective cross-coupling reactions. This symmetry is reflected in its molecular formula (C₇H₄Br₂N₂) and molecular weight (275.93 g/mol) [1] [4].
The presence of bromine atoms at these positions significantly alters the electron density distribution, as evidenced by computational parameters:
These properties make 4,7-dibromo-1H-indazole an ideal substrate for metal-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, where it serves as a dihalogenated precursor for generating bis-substituted indazole libraries. The solid-state packing of brominated indazoles is influenced by halogen bonding interactions, which can be exploited in crystal engineering for materials applications [3] [7].
Table 1: Physicochemical Properties of 4,7-Dibromo-1H-indazole
Property | Value | Source |
---|---|---|
CAS Number | 1316273-52-5 | [1] [4] |
Molecular Formula | C₇H₄Br₂N₂ | [1] |
Molecular Weight | 275.93 g/mol | [1] [3] |
Purity | ≥95% (commercially available) | [1] [4] |
LogP | 3.0879 | [1] |
Hydrogen Bond Acceptors | 1 | [1] |
Rotatable Bonds | 0 | [1] |
Halogenation serves as a key strategy for optimizing the pharmacokinetic properties and target affinity of indazole derivatives. The bromine atoms in 4,7-dibromo-1H-indazole confer two primary advantages:
Brominated indazoles exhibit improved metabolic stability compared to non-halogenated analogs due to decreased susceptibility to oxidative metabolism. The 4,7-dibromo substitution pattern specifically enables the development of symmetrical kinase inhibitors that can interact with complementary binding pockets in enzyme active sites. This is exemplified by clinically approved indazole-based drugs such as pazopanib (tyrosine kinase inhibitor) and niraparib (PARP inhibitor), where halogenation played a crucial role in potency optimization [6].
In material science, bromine substituents facilitate the synthesis of π-conjugated polymers through metal-catalyzed polycondensation. The electron-deficient character imparted by bromine atoms lowers the LUMO energy level, enhancing electron transport properties in organic electronic devices [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0